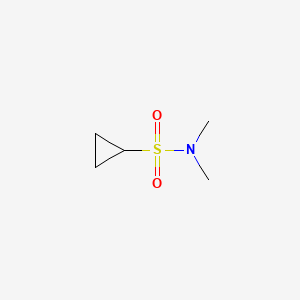
Glycols, 1,2-, C12-16, ethoxylated propoxylated
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycols, 1,2-, C12-16, ethoxylated propoxylated is a chemical compound that belongs to the class of ethoxylated and propoxylated glycols. These compounds are synthesized by reacting fatty alcohols with ethylene oxide and propylene oxide. The fatty alcohols used in the synthesis are typically derived from natural sources such as coconut oil or palm kernel oil . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of glycols, 1,2-, C12-16, ethoxylated propoxylated involves the reaction of fatty alcohols with ethylene oxide and propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation and propoxylation. The process can be summarized as follows:
Fatty Alcohols: Derived from natural sources like coconut oil or palm kernel oil.
Ethylene Oxide and Propylene Oxide: Reacted with fatty alcohols in the presence of a catalyst.
Reaction Conditions: Controlled temperature and pressure to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are meticulously controlled. The process involves:
Batch or Continuous Reactors: Depending on the scale of production.
Catalysts: Used to facilitate the reaction.
Purification: The final product is purified to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Glycols, 1,2-, C12-16, ethoxylated propoxylated undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Can be reduced to form corresponding alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Glycols, 1,2-, C12-16, ethoxylated propoxylated has a wide range of scientific research applications, including:
Colloidal and Dispersion Science: Used to stabilize emulsions and suspensions by reducing interfacial tension.
Protein and Membrane Research: Employed for protein extraction, solubilization, and membrane protein purification.
Drug Delivery: Utilized in the formulation of drug delivery systems to enhance the stability and bioavailability of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of glycols, 1,2-, C12-16, ethoxylated propoxylated primarily involves its surfactant properties. It adsorbs at the interface between two immiscible phases, reducing interfacial tension and preventing particle aggregation. This property is crucial in stabilizing emulsions and suspensions. The molecular targets and pathways involved include:
Interfacial Adsorption: Adsorbs at the oil-water interface.
Reduction of Interfacial Tension: Lowers the energy barrier for emulsion formation.
Stabilization of Dispersions: Prevents aggregation of particles, maintaining a stable dispersion.
Comparaison Avec Des Composés Similaires
Glycols, 1,2-, C12-16, ethoxylated propoxylated can be compared with other similar compounds such as:
Glycols, 1,2-, C12-14, ethoxylated propoxylated: Similar in structure but with shorter alkyl chains.
Glycols, 1,2-, C16-18, ethoxylated propoxylated: Similar in structure but with longer alkyl chains.
Alcohols, C12-14, ethoxylated: Similar surfactant properties but without propoxylation.
Uniqueness: The uniqueness of this compound lies in its balanced hydrophilic-lipophilic properties, making it highly effective as a surfactant in various applications. Its ability to stabilize emulsions and suspensions, combined with its mild nature, makes it suitable for use in sensitive applications such as protein and membrane research.
Propriétés
Numéro CAS |
154248-98-3 |
|---|---|
Formule moléculaire |
C17H36O3 |
Poids moléculaire |
288.472 |
Nom IUPAC |
2-(2-dodecoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C17H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-17(2)16-18/h17-18H,3-16H2,1-2H3 |
Clé InChI |
LDQYRCPDQDZUOY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCOC(C)CO |
Synonymes |
Glycols, 1,2-, C12-16, ethoxylated propoxylated |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-9,10-difluoro-3-methyl-2,3,5,6-tetrahydrospiro[[1,4]oxazino[2,3,4-ij]quinoline-7,2'-[1,3]dioxolane]](/img/structure/B582850.png)
![(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one](/img/structure/B582851.png)
![2-[(2-Hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide](/img/structure/B582854.png)
![2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide](/img/structure/B582855.png)
![5-methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B582857.png)







